molecular formula C14H11N3O2 B1530233 3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic acid CAS No. 1179703-95-7

3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic acid

Cat. No.: B1530233
CAS No.: 1179703-95-7
M. Wt: 253.26 g/mol
InChI Key: WYUQZODHMPUTKJ-UHFFFAOYSA-N
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Description

3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic acid is a benzoic acid derivative with a 3-cyanopyridine moiety linked via a methylene amino group at the 3-position of the benzene ring. This hybrid structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and hydrogen-bonding interactions are critical. However, commercial availability of this compound has been discontinued, as noted in supplier listings .

Properties

IUPAC Name

3-[[(3-cyanopyridin-2-yl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c15-8-12-5-2-6-16-13(12)17-9-10-3-1-4-11(7-10)14(18)19/h1-7H,9H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUQZODHMPUTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CNC2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic acid typically involves:

  • Preparation of a key intermediate, 3-cyanomethyl-2-pyridine derivative or its halogenated precursor.
  • Nucleophilic substitution reaction between a halomethyl benzoic acid derivative and the amino group of the cyanopyridine.
  • Subsequent hydrolysis or functional group transformations to yield the final benzoic acid derivative.

Preparation of 3-Cyanomethyl-2-pyridine Derivatives

A crucial precursor in the synthesis is 3-cyano-2-(chloromethyl)pyridine, which can be prepared by chlorination of 2-hydroxymethyl-3-pyridinecarboxamide using phosphorus oxychloride in acetonitrile at elevated temperatures (around 78–81 °C). The reaction proceeds over 2 hours, followed by quenching in water and neutralization, yielding the chloromethyl cyanopyridine intermediate with approximately 83% yield.

Step Reagents & Conditions Yield (%) Notes
Chlorination 2-hydroxymethyl-3-pyridinecarboxamide + POCl3 in acetonitrile, 78–81 °C, 2 h 83 Intermediate chloromethyl derivative

Nucleophilic Substitution to Form Aminomethyl Linkage

The key step involves reacting the chloromethyl derivative of the cyanopyridine with 3-aminomethylbenzoic acid or its derivatives. This nucleophilic substitution typically occurs in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures (~70 °C) for extended periods (up to 19 hours). Potassium carbonate is often used as a base to facilitate the reaction. The product is isolated by filtration and washing, followed by drying under inert atmosphere.

Step Reagents & Conditions Yield (%) Notes
Nucleophilic substitution 3-methyl-7-(2-butin-1-yl)-8-bromoxanthine + 2-chloromethyl-3-cyanopyridine + K2CO3 in NMP, 70 °C, 19 h 82 Formation of aminomethyl linkage

Alternative Two-Step Synthesis via 3-Cyano Methyl Benzoate

A novel two-step industrially viable process involves:

  • Step 1: Nucleophilic substitution of 3-chloromethyl benzoic acid methyl ester with an N-containing compound (such as hexamethylenetetramine) in the presence of a phase transfer catalyst under weakly alkaline conditions at 100–110 °C for 1–18 hours. This forms an intermediate salt which is hydrolyzed under acidic conditions (100–110 °C) to yield 3-aldehyde benzoic acid methyl ester.

  • Step 2: The 3-aldehyde benzoic acid methyl ester undergoes reflux with hydroxylamine and industrial formic acid at 100–110 °C for 1–18 hours. Water generated during the reaction is removed by solid ion exchange technology. The product is extracted with a water-immiscible polar organic solvent (e.g., 1,2-ethylene dichloride), washed, dried, and purified by vacuum distillation or recrystallization to obtain high purity 3-cyano-benzoic acid methyl ester (>98% purity) with over 80% total yield.

Step Reagents & Conditions Yield (%) Notes
1 3-chloromethyl benzoic acid methyl ester + N-compound + phase transfer catalyst, alkaline solution, reflux 100–110 °C, 1–18 h; then acid hydrolysis, 100–110 °C, 1–18 h >80 Formation of 3-aldehyde benzoic acid methyl ester
2 3-aldehyde benzoic acid methyl ester + hydroxylamine + formic acid, reflux 100–110 °C, 1–18 h; water removal by solid ion exchange; extraction and purification >80 Conversion to 3-cyano-benzoic acid methyl ester

Detailed Experimental Findings (Example from Embodiment)

  • In a 3000 L enamel reactor, 2.5 kmol of 3-chloromethyl benzoic acid methyl ester, 5 kmol hexamethylenetetramine, 5 kg PEG-400 (phase transfer catalyst), and 1500 kg water were heated to 70–80 °C, then refluxed at 100–110 °C for 10 hours.

  • After cooling to 80 °C, 50% nitric acid (660 L) was added, and the mixture refluxed for 2 hours for hydrolysis.

  • The reaction mixture was extracted with 1,2-ethylene dichloride, washed until neutral, dried, and solvent removed by distillation to yield 3-aldehyde benzoic acid methyl ester with >98% purity.

  • In a 1000 L reactor, 1 kmol of the aldehyde ester was reacted with 1.06 kmol oxammonium hydrochloride and 500 L industrial formic acid at 95–110 °C with solid ion exchange water removal for 18 hours.

  • After reaction completion, the mixture was neutralized, extracted, dried, and purified to yield 3-cyano-benzoic acid methyl ester with high purity and yield.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Purity (%) Notes
Chlorination of hydroxymethyl pyridine 2-hydroxymethyl-3-pyridinecarboxamide + POCl3 78–81 °C, 2 h 83 Formation of chloromethyl cyanopyridine intermediate
Nucleophilic substitution in NMP 3-chloromethyl-3-cyanopyridine + benzoic acid derivative + K2CO3 70 °C, 19 h 82 Aminomethyl linkage formation
Two-step industrial process 3-chloromethyl benzoic acid methyl ester + N-compound + phase transfer catalyst; then hydroxylamine + formic acid 100–110 °C reflux, 1–18 h each step >80 >98 Environmentally friendly, scalable

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanopyridine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger downstream signaling pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic acid with structurally related benzoic acid derivatives, focusing on structural features, synthesis, and physicochemical properties.

Structural Comparisons

Compound Name Key Structural Features Molecular Formula Molecular Weight Key Differences vs. Target Compound
This compound Benzoic acid + 3-cyanopyridin-2-yl via methylene amino linker C₁₅H₁₁N₃O₂ 265.27 g/mol Reference compound
2-[(3-Cyanopyridin-2-yl)amino]acetic acid Acetic acid + 3-cyanopyridin-2-yl via amino linker (shorter chain) C₈H₇N₃O₂ 177.16 g/mol Acetic acid group instead of benzoic acid; shorter linker
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid Benzoic acid + bromo-phenylquinazoline via amino linker C₂₁H₁₄BrN₃O₂ 428.26 g/mol Quinazoline ring instead of pyridine; bromo substituent
3-{[4-(Imidazolylmethyl)benzoyl]amino}benzoic acid Benzoic acid + imidazole-benzoyl group via amide linker C₁₈H₁₆N₃O₃ 325.34 g/mol Imidazole ring; amide linker instead of methylene amino
4-{3-[(4-Chlorophenyl)amino]propyl}-3-amide benzoic acid Benzoic acid + chlorophenyl-thiazolo-pyridine complex C₂₆H₂₇ClN₄O₄S 527.04 g/mol Complex heterocyclic system; higher molecular weight

Key Observations:

  • Linker Flexibility: The target compound’s methylene amino linker provides conformational flexibility compared to rigid amide linkers in imidazole derivatives .
  • Ring Systems: Quinazoline derivatives introduce bulkier aromatic systems, which may hinder solubility but enhance selectivity for specific receptors.

Physicochemical Properties

Property This compound 2-[(3-Cyanopyridin-2-yl)amino]acetic acid 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid
Solubility Moderate (polar solvents) High (due to acetic acid) Low (hydrophobic quinazoline)
LogP (Predicted) ~1.2 ~0.8 ~3.5
Hydrogen Bond Donors 2 (COOH, NH) 2 (COOH, NH) 2 (COOH, NH)

Key Insights:

  • The target compound’s moderate logP balances lipophilicity and solubility, making it suitable for drug discovery.
  • Quinazoline derivatives exhibit higher logP, limiting aqueous solubility but enhancing membrane permeability.

Biological Activity

3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14H11N3O2
  • Molecular Weight : 253.26 g/mol

These properties suggest that the compound may interact with various biological targets due to its structural features.

Research indicates that this compound exhibits several biological activities, primarily through its interaction with key enzymes and pathways:

  • Proteasome and Autophagy Activation : The compound has been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for cellular protein degradation and homeostasis . This is particularly significant in aging-related studies, where these pathways tend to decline.
  • Cathepsin Activation : In vitro studies revealed that this compound activates cathepsins B and L, enzymes involved in protein degradation. The compound demonstrated strong binding affinity to these enzymes, indicating its potential as a modulator of proteolytic activity .

Antioxidant and Anti-inflammatory Properties

The compound also exhibits antioxidant properties, which can contribute to its anti-inflammatory effects. Studies have shown that derivatives of benzoic acid can inhibit pro-inflammatory cytokines and mediators, suggesting that this compound may have similar effects .

Cytotoxicity Studies

In cell-based assays, the compound was evaluated for cytotoxic effects against various cancer cell lines. It showed low cytotoxicity at concentrations that induced significant proteasome activation, making it a candidate for further investigation in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Proteasome ActivationInduced activity in human foreskin fibroblasts
Cathepsin ActivationStrong binding with cathepsins B and L
Antioxidant ActivityPotential inhibition of oxidative stress markers
CytotoxicityLow cytotoxicity in Hep-G2 and A2058 cell lines

Notable Research Findings

  • In Silico Studies : Computational docking studies indicated that this compound has a favorable binding profile with procathepsins B and L, suggesting its role as a potential therapeutic agent targeting these enzymes .
  • Comparative Analysis : When compared to other benzoic acid derivatives, this compound exhibited superior activation of cathepsins B and L, highlighting its unique biological profile .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic acid?

To optimize synthesis, focus on reaction conditions such as temperature, solvent choice, and stoichiometry. For example, using polar aprotic solvents (e.g., DMF or DMSO) can enhance nucleophilic substitution efficiency in intermediates. Monitoring reaction progress via TLC or HPLC ensures timely quenching to prevent side reactions . Recrystallization from methanol or ethanol improves purity, as demonstrated in similar benzoic acid derivatives with yields up to 23.5% under controlled conditions . Characterization via 1H^1H- and 13C^{13}C-NMR is critical to confirm regioselectivity and avoid byproducts .

Basic: Which analytical techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^1H-NMR (200–600 MHz) resolves aromatic protons and confirms substitution patterns, while 13C^{13}C-NMR identifies carbonyl (COOH) and cyano (CN) groups .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (e.g., λ = 254 nm) ensures >95% purity, critical for downstream biological assays .
  • Mass Spectrometry (APCI-HRMS): Validates molecular weight (e.g., [M+H]+^+ with <0.5 ppm error) .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Scaffold Modification: Introduce substituents at the pyridine or benzoic acid moieties to assess electronic effects on bioactivity. For example, trifluoromethyl groups enhance metabolic stability in analogs .
  • Biological Assays: Test derivatives against target enzymes (e.g., PAR-1 receptors) using kinetic assays to measure IC50_{50} values .
  • Computational Modeling: Dock derivatives into protein active sites (e.g., using AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Advanced: What computational strategies resolve contradictions in spectral or bioactivity data?

  • Density Functional Theory (DFT): Compare calculated NMR chemical shifts with experimental data to identify misassignments .
  • Molecular Dynamics Simulations: Model compound stability in physiological conditions to explain discrepancies in bioactivity (e.g., aggregation issues) .
  • Meta-Analysis: Cross-reference published datasets (e.g., CAS Registry) to validate atypical melting points or solubility profiles .

Basic: How can solubility and formulation challenges be addressed for in vitro studies?

  • pH Adjustment: Use sodium bicarbonate to deprotonate the carboxylic acid group, enhancing aqueous solubility .
  • Co-Solvents: Employ DMSO (≤10% v/v) for stock solutions, ensuring compatibility with cellular assays .
  • Lipid-Based Carriers: Encapsulate in liposomes for improved bioavailability in hydrophobic environments .

Advanced: What methodologies evaluate metal coordination potential for this compound?

  • Schiff Base Formation: React with transition metals (e.g., Ni(II), Zn(II)) under inert conditions to form complexes. Characterize via UV-Vis (d-d transitions) and cyclic voltammetry .
  • X-Ray Crystallography: Resolve coordination geometry (e.g., octahedral vs. tetrahedral) to correlate structure with catalytic or antimicrobial activity .

Advanced: How is bioactivity assessed against antimicrobial or anticancer targets?

  • MIC Assays: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Mechanistic Studies: Perform Western blotting to track apoptosis markers (e.g., caspase-3) .

Advanced: How can stability under physiological conditions be validated?

  • Forced Degradation Studies: Expose to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13). Monitor degradation via HPLC-MS to identify labile groups (e.g., cyano hydrolysis) .
  • Plasma Stability Assays: Incubate with human plasma (37°C, 24 hr) and quantify remaining compound using LC-MS/MS .

Advanced: What strategies address regioselectivity challenges in derivative synthesis?

  • Directed Ortho-Metalation: Use directing groups (e.g., amides) to control substitution on the benzoic acid ring .
  • Protecting Groups: Temporarily block reactive sites (e.g., COOH with tert-butyl esters) to prioritize functionalization at desired positions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic acid
Reactant of Route 2
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3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.